1-Phenyl-2-nitro-1,3-diacetoxypropane
Overview
Description
1-Phenyl-2-nitro-1,3-diacetoxypropane, also known as PNDP, is a nitroalkane compound with the molecular formula C13H15NO6 and a molecular weight of 281.26 . It has several synonyms including 1,3-Propanediol, 2-nitro-1-phenyl-, diacetate (ester), 2-Nitro-1-phenyl-1,3-propanediol diacetate (ester), and 3-(acetyloxy)-2-nitro-1-phenylpropyl acetate .
Molecular Structure Analysis
The molecular structure of 1-Phenyl-2-nitro-1,3-diacetoxypropane consists of a phenyl group attached to a nitro group and two acetoxy groups on a propane backbone .Physical And Chemical Properties Analysis
1-Phenyl-2-nitro-1,3-diacetoxypropane has a boiling point of 392.3±42.0 °C and a density of 1.246±0.06 g/cm3 . Its pKa value is predicted to be 5.09±0.19 .Scientific Research Applications
Nitro Compounds in Medicinal Chemistry
Nitro compounds, such as those derived from 1-Phenyl-2-nitro-1,3-diacetoxypropane, play a crucial role in the development of new pharmacological agents. The synthesis and investigation of polyfunctional "hybrid" compounds containing fragments of nitroxyl radicals (NR) in their structure have shown promising results in enhancing biological activity, modifying general toxicity, and increasing selective cytotoxicity for various classes of natural compounds, including anthracycline antibiotics and flavonoids. This research area demonstrates the potential of nitro compounds in creating innovative therapeutic agents (Grigor’ev, Tkacheva, & Morozov, 2014).
Nitro Compounds in Polymer Synthesis
The controlled/living polymerization of renewable vinyl monomers into bio-based polymers has seen significant advancement through the use of nitro compounds. These compounds serve as key intermediates in developing well-defined polymers with high performance from renewable resources. This area of research underscores the versatility of nitro compounds in contributing to sustainable material science (Satoh, 2015).
Environmental Impact and Treatment Technologies
Nitro compounds, including those structurally related to 1-Phenyl-2-nitro-1,3-diacetoxypropane, are also significant in environmental science, particularly concerning their degradation and impact. Advanced oxidation processes (AOPs) are employed to treat water contaminated with various nitro compounds, leading to the elucidation of degradation pathways and the formation of by-products. This research is crucial for understanding and mitigating the environmental impact of nitro compounds and for developing efficient treatment technologies (Qutob, Hussein, Alamry, & Rafatullah, 2022).
Safety And Hazards
properties
IUPAC Name |
(3-acetyloxy-2-nitro-3-phenylpropyl) acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO6/c1-9(15)19-8-12(14(17)18)13(20-10(2)16)11-6-4-3-5-7-11/h3-7,12-13H,8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYBALPYBYZFKDS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(C(C1=CC=CC=C1)OC(=O)C)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90872051 | |
Record name | Fenitropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90872051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-2-nitro-1,3-diacetoxypropane | |
CAS RN |
65934-94-3, 77834-86-7 | |
Record name | Fenitropane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065934943 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Phenyl-2-nitro-1,3-diacetoxypropane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077834867 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fenitropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90872051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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